Cas no 141949-10-2 (2-(2-Amino-3-ethylphenyl)ethanol)

2-(2-Amino-3-ethylphenyl)ethanol 化学的及び物理的性質
名前と識別子
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- 2-(2-amino-3-ethylphenyl)ethanol
- 2-(2-Amino-3-ethylphenyl)ethanol
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- インチ: 1S/C10H15NO/c1-2-8-4-3-5-9(6-7-12)10(8)11/h3-5,12H,2,6-7,11H2,1H3
- InChIKey: GDVHIWCJULBLBL-UHFFFAOYSA-N
- ほほえんだ: OCCC1C=CC=C(CC)C=1N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 127
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 46.2
2-(2-Amino-3-ethylphenyl)ethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A607985-250mg |
2-(2-Amino-3-ethylphenyl)ethanol |
141949-10-2 | 250mg |
$ 4500.00 | 2023-09-08 | ||
TRC | A607985-10mg |
2-(2-Amino-3-ethylphenyl)ethanol |
141949-10-2 | 10mg |
$ 207.00 | 2023-04-19 | ||
TRC | A607985-100mg |
2-(2-Amino-3-ethylphenyl)ethanol |
141949-10-2 | 100mg |
$ 1642.00 | 2023-04-19 |
2-(2-Amino-3-ethylphenyl)ethanol 関連文献
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
2-(2-Amino-3-ethylphenyl)ethanolに関する追加情報
Introduction to 2-(2-Amino-3-Ethylphenyl)Ethanol (CAS No. 141949-10-2)
2-(2-Amino-3-Ethylphenyl)ethanol, also known by its CAS number 141949-10-2, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and specialty chemicals. This compound is characterized by its unique structure, which combines an amino group, an ethyl substituent, and a hydroxyl group attached to a benzene ring. The presence of these functional groups makes it highly reactive and suitable for a wide range of chemical transformations.
Recent studies have highlighted the potential of 2-(2-amino-3-ethylphenyl)ethanol in the development of novel bioactive compounds. Researchers have explored its role as an intermediate in the synthesis of complex molecules, such as alkaloids and natural product analogs. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties, making them potential candidates for drug discovery.
The synthesis of 141949-10-2 typically involves multi-step processes that leverage modern organic chemistry techniques. One common approach is the Friedel-Crafts alkylation followed by aminoethylation, which allows for precise control over the substitution pattern on the aromatic ring. This method ensures high yields and excellent purity, making it suitable for large-scale production in industrial settings.
In terms of applications, 2-(2-amino-3-ethylphenyl)ethanol has found utility in the agrochemical industry as a precursor for herbicides and fungicides. Its ability to form stable complexes with metal ions has also led to its use in catalytic systems for asymmetric synthesis. Furthermore, recent advancements in green chemistry have prompted researchers to explore more sustainable methods for synthesizing this compound, such as using microwave-assisted reactions or enzymatic catalysis.
The structural flexibility of 141949-10-2 enables it to participate in various types of chemical reactions, including nucleophilic substitutions, condensations, and oxidations. For example, oxidation of the hydroxyl group can yield corresponding ketones or aldehydes, which are valuable intermediates in organic synthesis. Similarly, the amino group can act as a nucleophile in reactions such as Buchwald-Hartwig aminations or Mitsunobu reactions.
From an environmental perspective, the development of eco-friendly synthesis routes for 2-(2-amino-3-ethylphenyl)ethanol is gaining traction. Scientists are increasingly focusing on reducing waste generation and improving atom economy during its production. One notable approach involves using solvent-free conditions or biodegradable solvents to minimize environmental impact while maintaining high reaction efficiency.
In conclusion, CAS No. 141949-10-2, or 2-(2-amino-3-ethylphenyl)ethanol, stands out as a critical building block in modern organic chemistry. Its diverse applications and ongoing research into sustainable synthesis methods underscore its importance in both academic and industrial settings. As advancements in chemical science continue to unfold, this compound is expected to play an even more pivotal role in driving innovation across various industries.
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